molecular formula C17H16BrNO2 B5911549 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one

Cat. No. B5911549
M. Wt: 346.2 g/mol
InChI Key: NFAMZWHHGOOOSG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one, also known as 4-Br-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act on the G protein-coupled receptor (GPCR) family. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein kinase activation. This binding results in the modulation of various signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which suggests its potential use as an anti-inflammatory agent. Additionally, it has been shown to induce apoptosis in cancer cells, which suggests its potential use in cancer treatment. It has also been shown to have analgesic effects and to modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potential as a tool for studying GPCR signaling pathways. Its ability to bind to the sigma-1 receptor and modulate various signaling pathways makes it a useful tool for studying these pathways. One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to have potential therapeutic applications, its toxicity needs to be further studied to ensure its safety for use in humans.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one. One direction is further studies on its mechanism of action, as its binding to the sigma-1 receptor is not fully understood. Additionally, further studies on its potential as an anti-inflammatory agent and in cancer treatment are needed. Another direction for research is the development of safer and more efficient synthesis methods for this compound. Finally, further studies on its toxicity and safety for use in humans are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one can be achieved through several methods. One of the most common ways is the condensation of 4-bromoacetophenone and 2-ethoxyaniline with the use of a base catalyst. This reaction results in the formation of this compound as a yellow solid. Other methods include the use of palladium-catalyzed coupling reactions and the Suzuki-Miyaura cross-coupling reaction.

Scientific Research Applications

1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one has been used in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-ethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-2-21-17-6-4-3-5-15(17)19-12-11-16(20)13-7-9-14(18)10-8-13/h3-12,19H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAMZWHHGOOOSG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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